molecular formula C16H18N6O3S B279782 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole

3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole

Cat. No. B279782
M. Wt: 374.4 g/mol
InChI Key: TYTVCIUEWWAGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole, also known as Compound A, is a novel triazole compound that has been synthesized and studied for its potential use in various scientific research applications. This compound has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and inflammation. 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a role in cancer cell growth.
Biochemical and Physiological Effects:
3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. Additionally, 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has been shown to induce apoptosis in cancer cells and inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A in lab experiments is its ability to inhibit the activity of COX-2 and HDACs, which are involved in various disease processes. Additionally, 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has been shown to have low toxicity and good bioavailability. However, one limitation of using 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A in lab experiments is its relatively new status, as it has not been extensively studied in vivo.

Future Directions

There are several potential future directions for research involving 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A. One area of research could be focused on optimizing the synthesis method to improve yield and purity. Additionally, further research could be conducted to investigate the potential use of 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A in combination with other drugs or therapies. Furthermore, research could be conducted to investigate the potential use of 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A in other disease processes beyond cancer and inflammation.

Synthesis Methods

The synthesis of 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A involves a multistep process that includes the reaction of 4-amino-3-methoxybenzenethiol with 4-nitro-3,5-dimethyl-1H-pyrazole-1-carboxylic acid, followed by the addition of ethyl bromoacetate and sodium hydroxide. The resulting compound is then reacted with hydrazine hydrate and acetic acid to yield 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A.

Scientific Research Applications

3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has been studied for its potential use in various scientific research applications, including cancer research, inflammation, and oxidative stress. In cancer research, 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation and oxidative stress research, 3-(2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}ethyl)-4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole A has shown anti-inflammatory and antioxidant properties.

properties

Molecular Formula

C16H18N6O3S

Molecular Weight

374.4 g/mol

IUPAC Name

3-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H18N6O3S/c1-10-15(22(23)24)11(2)20(19-10)8-7-14-17-18-16(26)21(14)12-5-4-6-13(9-12)25-3/h4-6,9H,7-8H2,1-3H3,(H,18,26)

InChI Key

TYTVCIUEWWAGKM-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC2=NNC(=S)N2C3=CC(=CC=C3)OC)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CCC2=NNC(=S)N2C3=CC(=CC=C3)OC)C)[N+](=O)[O-]

Origin of Product

United States

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